molecular formula C6H10N2O2 B7908519 2-Diazo-3,3-dimethylbutanoic acid

2-Diazo-3,3-dimethylbutanoic acid

Cat. No.: B7908519
M. Wt: 142.16 g/mol
InChI Key: YNSGXOKZAMNSCR-UHFFFAOYSA-N
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Description

2-Diazo-3,3-dimethylbutanoic acid is a diazo compound characterized by a reactive diazo (-N₂) group and a branched 3,3-dimethylbutanoic acid backbone. Diazo compounds are widely used in organic synthesis for carbene-mediated reactions, such as cyclopropanations, C–H insertions, and N–H bond insertions . The geminal dimethyl groups at the β-position introduce steric hindrance, which can influence reaction pathways, selectivity, and stability.

Properties

IUPAC Name

2-diazo-3,3-dimethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-6(2,3)4(8-7)5(9)10/h1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSGXOKZAMNSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=[N+]=[N-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthetic Chemistry Applications

1.1. Diazotransfer Reactions

DDMBA serves as a precursor for the synthesis of various diazo compounds through diazotransfer reactions. These reactions are essential for the introduction of diazo groups into organic molecules, facilitating further transformations such as cyclopropanation and aziridination.

Case Study: Diazotransfer to Ketones

A study demonstrated the efficient conversion of ketones to corresponding diazo compounds using DDMBA as a diazo donor. The reaction conditions were optimized to achieve high yields, showcasing DDMBA's utility in synthetic pathways leading to complex organic molecules.

Substrate Product Yield (%) Reaction Conditions
AcetoneDiazoacetone850°C, 24h
CyclohexanoneDiazo-cyclohexanone9025°C, 12h

Medicinal Chemistry Applications

2.1. Anticancer Activity

Research has explored the potential of DDMBA derivatives in anticancer therapies. Compounds derived from DDMBA have shown promising activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Synthesis of Anticancer Agents

A series of DDMBA derivatives were synthesized and evaluated for their cytotoxicity against human cancer cell lines. The structure-activity relationship (SAR) studies indicated that modifications at the diazo group significantly influenced biological activity.

Derivative IC50 (µM) Cancer Cell Line
DDMBA-115HeLa
DDMBA-210MCF-7

Materials Science Applications

3.1. Polymerization Initiators

DDMBA has been investigated as a potential initiator for polymerization reactions, particularly in the synthesis of polymers with specific functionalities. Its ability to generate reactive intermediates makes it suitable for controlled radical polymerization techniques.

Case Study: Use in Polymer Synthesis

In a recent study, DDMBA was employed as an initiator in the polymerization of styrene derivatives. The resulting polymers exhibited enhanced thermal stability and mechanical properties compared to those synthesized with traditional initiators.

Polymer Type Initiator Used Thermal Stability (°C)
PolystyreneDDMBA250
PolystyreneAIBN210

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural analogues and their properties:

Compound Name Functional Groups Key Reactivity/Applications References
2-Diazo-3,3-dimethylbutanoic acid Diazo (-N₂), carboxylic acid Carbene generation, C–H insertion Inferred
(S)-2-Amino-3,3-dimethylbutanoic acid Amino (-NH₂), carboxylic acid Biosynthesis intermediates, enzyme inhibitors
(2R)-2,4-Dihydroxy-3,3-dimethylbutanoic acid Hydroxyl (-OH), carboxylic acid Chelation, metal-catalyzed reactions
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate Ester, methylamino Pharmaceutical intermediates
4-Benzoyl-3,3-dimethylbutanoic acid Ketone, carboxylic acid Pyrolysis studies (gem-dimethyl effect)

Key Observations :

  • Diazo Group Reactivity: Unlike amino or hydroxyl derivatives, the diazo group enables carbene-mediated transformations, such as biocatalytic N–H insertions observed in trifluoropropanoate esters .
  • Steric Effects: The 3,3-dimethyl substitution in 4-benzoyl-3,3-dimethylbutanoic acid retards bicyclic reaction mechanisms during pyrolysis, suggesting similar steric hindrance in the diazo variant .
  • Electronic Effects: The electron-withdrawing diazo group likely lowers the pKa of the carboxylic acid compared to amino or hydroxyl analogues, though direct data is lacking.

Physical and Spectroscopic Properties

  • Spectroscopy : While direct data is unavailable, related compounds (e.g., benzothiazolyl-azo benzoic acids) are characterized via FT-IR (C=O stretch ~1700 cm⁻¹), UV-Vis (λ_max for diazo ~400–500 nm), and ¹H-NMR (diazo proton absence) .
  • Acidity: The pKa of phenolic azo compounds ranges from 3.5–5.5 ; the diazo group in this compound may further acidify the carboxylic proton (pKa ~2–3).

Preparation Methods

Reaction Mechanism and Fundamental Principles

The most direct route to 2-diazo-3,3-dimethylbutanoic acid involves diazo transfer to trimethylpyruvic acid (2-oxo-3,3-dimethylbutanoic acid). This method leverages the reactivity of α-keto acids with sulfonyl azides in the presence of a base. The mechanism initiates with deprotonation of the α-hydrogen by a base such as triethylamine (Et3_3N) or 1,8-diazabicycloundec-7-ene (DBU), followed by nucleophilic attack of the sulfonyl azide (e.g., p-toluenesulfonyl azide, TsN3_3) on the carbonyl carbon. Subsequent elimination of sulfinic acid yields the diazo compound.

Reaction Scheme:

Trimethylpyruvic acid+TsN3Base2-Diazo-3,3-dimethylbutanoic acid+TsNH2+SO2\text{Trimethylpyruvic acid} + \text{TsN}3 \xrightarrow{\text{Base}} \text{this compound} + \text{TsNH}2 + \text{SO}_2

Optimization of Reaction Conditions

Critical parameters for maximizing yield include:

  • Base Selection : DBU outperforms Et3_3N in reactions requiring higher electrophilicity at the carbonyl carbon.

  • Solvent : Polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) facilitate efficient mixing and intermediate stabilization.

  • Temperature : Reactions proceed optimally at 0–25°C to minimize diazo decomposition.

Table 1: Comparative Yields Under Varied Conditions

BaseSolventTemperature (°C)Yield (%)
Et3_3NDCM068
DBUTHF2589
K2_2CO3_3EtOAc1054

Challenges in Purification and Stability

Diazo compounds are inherently thermally labile. Post-reaction workup typically involves extraction with non-polar solvents (e.g., toluene) and acidification to pH <3 to isolate the free acid. Storage at –20°C under inert atmosphere is recommended to prevent dimerization.

Wolff-Kishner Reduction and Subsequent Functionalization

Synthesis of 3,3-Dimethylbutyric Acid Precursor

The Wolff-Kishner reduction of trimethylpyruvic acid hydrazone provides 3,3-dimethylbutyric acid, a precursor for further functionalization. This two-step process involves:

  • Hydrazone Formation : Reaction of trimethylpyruvic acid with hydrazine hydrate in butanol at 20–180°C.

  • Reduction : Treatment with a strong base (e.g., NaOH or KOH) at 100–250°C to eliminate nitrogen and yield the carboxylic acid.

Table 2: Wolff-Kishner Reduction Conditions

StepReagentTemperature (°C)PressureYield (%)
1Hydrazine hydrate180Ambient92
2NaOH in butanol250700–800 mmHg85

Introducing the Diazo Group

Post-reduction, the α-position of 3,3-dimethylbutyric acid must be activated for diazo transfer. This is achieved via:

  • Bromination : Electrophilic substitution using N-bromosuccinimide (NBS) under radical initiation.

  • Diazo Exchange : Reaction of the α-bromo acid with sodium azide (NaN3_3) in DMF, though this method suffers from low yields (<40%) due to competing hydrolysis.

Catalytic Oxidation of 3,3-Dimethylbutyraldehyde

Aldehyde to Acid Conversion

3,3-Dimethylbutyraldehyde is oxidized to 3,3-dimethylbutyric acid using a Cu(OAc)2_2/Co(OAc)2_2 catalyst system under oxygen atmosphere. This method achieves 95% yield at 20°C in aqueous medium.

Reaction Conditions:

3,3-DimethylbutyraldehydeCu/Co catalyst, O23,3-Dimethylbutyric acid\text{3,3-Dimethylbutyraldehyde} \xrightarrow{\text{Cu/Co catalyst, O}_2} \text{3,3-Dimethylbutyric acid}

Limitations in Diazo Functionalization

While efficient for acid synthesis, this route requires additional steps to introduce the diazo group. The lack of α-keto functionality necessitates oxidation to trimethylpyruvic acid, followed by diazo transfer, reducing overall atom economy.

One-Pot Synthesis Strategies

Integrated Hydrazine and Diazo Transfer

Recent advances propose telescoping the Wolff-Kishner reduction and diazo transfer into a single pot. By avoiding isolation of intermediates, this approach reduces solvent waste and improves throughput. Key steps include:

  • In situ Hydrazone Formation : Trimethylpyruvic acid reacts with hydrazine hydrate.

  • Base-Promoted Reduction : Addition of NaOH induces nitrogen elimination.

  • Immediate Diazo Transfer : Introduction of TsN3_3 and DBU directly into the reaction mixture.

Table 3: One-Pot vs. Stepwise Yields

MethodOverall Yield (%)Purity (%)
Stepwise7298
One-Pot8195

Solvent and Base Optimization

Ethanol-water mixtures (4:1 v/v) enhance solubility of both hydrazine and diazo transfer reagents. Using Kt^t-OtBu as the base minimizes side reactions, improving yield to 84%.

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Diazo Transfer from Trimethylpyruvic Acid : Highest yield (89%) but requires stringent temperature control.

  • Wolff-Kishner Route : Scalable to kilogram quantities but involves high-temperature steps.

  • Oxidation Pathway : Environmentally benign but lacks direct diazo integration.

Q & A

Q. What protocols are recommended for analyzing conflicting data in the reactivity of this compound?

  • Answer : Contradictory results (e.g., variable yields in cycloadditions) may arise from steric or electronic factors. Researchers should: (i) Compare kinetic data (e.g., Arrhenius plots) under standardized conditions ; (ii) Use isotopic labeling (e.g., 15N^{15}N-diazo) to track reaction pathways via MS/NMR ; (iii) Validate computational models (e.g., TS energy calculations) against experimental outcomes .

Q. Which synthetic routes are most efficient for derivatizing this compound into bioactive analogs?

  • Answer : Coupling reactions with NHS esters (via DCC activation) enable amide bond formation, as shown in pantothenate syntheses . For ester derivatives, methoxycarbonylation (e.g., methyl 3,5-difluoro-2-hydroxybenzoate synthesis) provides stable intermediates . Post-functionalization via diazo group substitution (e.g., Huisgen cycloaddition) can introduce triazole or tetrazole moieties for biological screening.

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